Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, by binding to it. This binding inhibits the kinase’s activity, leading to changes in the cell’s signaling pathways .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, survival, and growth. By inhibiting the serine/threonine-protein kinase B-raf, the compound disrupts this pathway, leading to changes in cell behavior .
Result of Action
The result of the compound’s action is a disruption in the cell’s normal signaling pathways, leading to changes in cell behavior. This can result in decreased cell proliferation and survival, which can be beneficial in the treatment of diseases characterized by abnormal cell growth .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the biomolecules’ function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyridine and pyrimidine rings can be synthesized through standard organic reactions such as cyclization and condensation reactions. The piperidine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Pyridin-4-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-2-yl)methanone
Uniqueness
Pyridin-4-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
pyridin-4-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(12-3-6-16-7-4-12)19-9-1-2-13(10-19)21-14-5-8-17-11-18-14/h3-8,11,13H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURRZBKTZZTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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